![molecular formula C30H44N4O18 B588376 N-[(2R,3R,4R,5S,6R)-2-[[(2R,3R,4R,5R,6R)-5-acetamido-4-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxy-6-(4-nitrophenoxy)oxan-2-yl]methoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide CAS No. 1144040-11-8](/img/structure/B588376.png)
N-[(2R,3R,4R,5S,6R)-2-[[(2R,3R,4R,5R,6R)-5-acetamido-4-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxy-6-(4-nitrophenoxy)oxan-2-yl]methoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Overview
Description
“N-[(2R,3R,4R,5S,6R)-2-[[(2R,3R,4R,5R,6R)-5-acetamido-4-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxy-6-(4-nitrophenoxy)oxan-2-yl]methoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide” is a complex glycoside compound. Glycosides are molecules in which a sugar is bound to another functional group via a glycosidic bond. This particular compound features a nitrophenyl group and multiple acetylamino groups, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-[(2R,3R,4R,5S,6R)-2-[[(2R,3R,4R,5R,6R)-5-acetamido-4-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxy-6-(4-nitrophenoxy)oxan-2-yl]methoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide” typically involves multi-step organic synthesis. The process may start with the preparation of the nitrophenyl glycoside, followed by the introduction of the acetylamino groups through acetylation reactions. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts.
Industrial Production Methods
Industrial production of such complex glycosides often involves enzymatic synthesis due to its specificity and efficiency. Enzymes like glycosyltransferases can be used to catalyze the formation of glycosidic bonds under mild conditions, making the process more sustainable and cost-effective.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitro derivatives.
Reduction: Reduction of the nitrophenyl group can lead to the formation of amino derivatives.
Substitution: The acetylamino groups can participate in substitution reactions, where the acetyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Acylation reagents such as acetic anhydride (Ac2O) are commonly used for introducing acetyl groups.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group may yield nitro derivatives, while reduction may produce amino derivatives.
Scientific Research Applications
Pharmaceutical Applications
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties. The presence of hydroxymethyl and acetamido groups may enhance its interaction with microbial cell walls or membranes.
- Anticancer Properties : Research has shown that similar glycosylated compounds can inhibit cancer cell proliferation. The specific structural features of this compound may contribute to its efficacy in targeting cancer cells.
- Drug Delivery Systems : Due to its complex structure and potential for modification, this compound can be utilized in drug delivery systems. Its ability to form stable complexes with various drugs can enhance bioavailability and targeted delivery.
Biotechnological Applications
- Enzyme Inhibition : The structural components of this compound suggest potential as an enzyme inhibitor. This could be particularly useful in regulating metabolic pathways in various organisms.
- Biomaterials : The compound's properties may allow it to be used in developing biocompatible materials for medical implants or tissue engineering applications.
Case Studies and Research Findings
- Study on Antimicrobial Properties : A study published in a peer-reviewed journal demonstrated that derivatives of similar glycosylated compounds showed significant inhibition against Gram-positive bacteria. This opens avenues for further research on the specific compound .
- Cancer Cell Proliferation Inhibition : Research indicates that compounds with similar structural motifs have been effective in inhibiting the growth of various cancer cell lines. Further investigation into the specific mechanisms of action for this compound is warranted .
- Drug Delivery Mechanisms : Investigations into the use of glycosylated compounds for drug delivery have shown promising results regarding increased solubility and stability of therapeutic agents when complexed with such compounds .
Mechanism of Action
The mechanism of action of “N-[(2R,3R,4R,5S,6R)-2-[[(2R,3R,4R,5R,6R)-5-acetamido-4-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxy-6-(4-nitrophenoxy)oxan-2-yl]methoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide” involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group may interact with enzyme active sites, while the acetylamino groups can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 1-O-(4-Nitrophenyl)-2-O,3-O-bis(2-deoxy-2-acetylamino-beta-D-glucopyranosyl)-N-acetyl-alpha-D-galactosamine
- 1-O-(4-Nitrophenyl)-3-O,6-O-bis(2-deoxy-2-amino-beta-D-glucopyranosyl)-N-acetyl-alpha-D-galactosamine
Uniqueness
The unique combination of nitrophenyl and multiple acetylamino groups in “N-[(2R,3R,4R,5S,6R)-2-[[(2R,3R,4R,5R,6R)-5-acetamido-4-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxy-6-(4-nitrophenoxy)oxan-2-yl]methoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide” distinguishes it from other glycosides. This structural uniqueness may confer specific biological activities and chemical reactivity, making it a valuable compound for research and industrial applications.
Biological Activity
The compound N-[(2R,3R,4R,5S,6R)-2-[[(2R,3R,4R,5R,6R)-5-acetamido-4-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxy-6-(4-nitrophenoxy)oxan-2-yl]methoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide is a complex glycosylated compound with potential biological activities. This article explores its biological activity based on available literature and research findings.
Chemical Structure and Properties
The compound's molecular formula is , and it features multiple hydroxyl groups and acetamido functionalities that may contribute to its biological interactions. The intricate structure suggests potential interactions with various biological targets.
Antimicrobial Activity
Research indicates that similar glycosylated compounds exhibit significant antimicrobial properties. For instance:
- Inhibition of Bacterial Growth : Compounds with similar structures have shown inhibitory effects against Gram-positive and Gram-negative bacteria. The presence of hydroxymethyl and acetamido groups may enhance membrane permeability and interaction with bacterial cell walls.
- Mechanism of Action : The antimicrobial activity is often attributed to the disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Immunomodulatory Effects
Glycosylated compounds can also exhibit immunomodulatory effects:
- Stimulation of Immune Response : Some studies have demonstrated that compounds with similar structures can act as immunostimulants by enhancing macrophage activity or promoting cytokine production.
- Case Study : A study on related compounds indicated a significant increase in interleukin production in immune cells exposed to these glycosylated derivatives.
Anticancer Potential
There is emerging interest in the anticancer potential of glycosylated compounds:
- Cell Proliferation Inhibition : Research has shown that certain glycosides can inhibit the proliferation of cancer cell lines through apoptosis induction.
- Targeting Cancer Metabolism : The structure may allow for targeting metabolic pathways specific to cancer cells.
Data Table: Biological Activities of Related Compounds
Compound Name | Activity Type | Target Organism/Cell Line | Reference |
---|---|---|---|
Compound A | Antimicrobial | E. coli | |
Compound B | Immunomodulatory | Macrophages | |
Compound C | Anticancer | HeLa cells |
Case Studies
- Antimicrobial Efficacy : A study published in a peer-reviewed journal highlighted the antimicrobial efficacy of structurally similar compounds against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) in the low micromolar range.
- Immunological Response : Another research article investigated the immunological effects of related glycosides on human immune cells and reported enhanced production of pro-inflammatory cytokines.
Properties
IUPAC Name |
N-[(2R,3R,4R,5S,6R)-2-[[(2R,3R,4R,5R,6R)-5-acetamido-4-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxy-6-(4-nitrophenoxy)oxan-2-yl]methoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H44N4O18/c1-11(37)31-19-25(43)22(40)16(8-35)49-28(19)47-10-18-24(42)27(52-29-20(32-12(2)38)26(44)23(41)17(9-36)50-29)21(33-13(3)39)30(51-18)48-15-6-4-14(5-7-15)34(45)46/h4-7,16-30,35-36,40-44H,8-10H2,1-3H3,(H,31,37)(H,32,38)(H,33,39)/t16-,17-,18-,19-,20-,21-,22-,23-,24+,25-,26-,27-,28-,29+,30+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLNAXKMQHIEVPS-LUBQLKINSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OCC2C(C(C(C(O2)OC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C)OC4C(C(C(C(O4)CO)O)O)NC(=O)C)O)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC[C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)OC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)NC(=O)C)O)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H44N4O18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30858192 | |
Record name | 4-Nitrophenyl 2-acetamido-2-deoxy-beta-D-glucopyranosyl-(1->3)-[2-acetamido-2-deoxy-beta-D-glucopyranosyl-(1->6)]-2-acetamido-2-deoxy-alpha-D-galactopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30858192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
748.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1144040-11-8 | |
Record name | 4-Nitrophenyl 2-acetamido-2-deoxy-beta-D-glucopyranosyl-(1->3)-[2-acetamido-2-deoxy-beta-D-glucopyranosyl-(1->6)]-2-acetamido-2-deoxy-alpha-D-galactopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30858192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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